8-Nitrocinnolin-4-amine
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Overview
Description
8-Nitrocinnolin-4-amine is an organic compound characterized by the presence of a nitro group attached to the cinnoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Nitrocinnolin-4-amine typically involves the nitration of cinnoline derivatives. One common method includes the nitration of cinnoline using nitric acid in the presence of sulfuric acid, followed by the reduction of the nitro group to an amine group using reducing agents such as tin powder in hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Nitrocinnolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin powder in hydrochloric acid or catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents such as halogens or sulfonic acids can be used under acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted cinnoline derivatives.
Scientific Research Applications
8-Nitrocinnolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Nitrocinnolin-4-amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro group allows for redox reactions, which can influence cellular processes and signaling pathways .
Comparison with Similar Compounds
8-Aminoquinoline: Structurally similar with an amino group at the 8-position of the quinoline ring.
Quinoxalines: Another class of nitrogen-containing heterocycles with similar chemical properties.
8-Hydroxyquinoline: Analogous compound with a hydroxy group instead of an amino group at the 8-position.
Uniqueness: 8-Nitrocinnolin-4-amine is unique due to the presence of both a nitro and an amine group on the cinnoline ring, which imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
Molecular Formula |
C8H6N4O2 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
8-nitrocinnolin-4-amine |
InChI |
InChI=1S/C8H6N4O2/c9-6-4-10-11-8-5(6)2-1-3-7(8)12(13)14/h1-4H,(H2,9,11) |
InChI Key |
CQKJJCVHSNBDTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=NC=C2N |
Origin of Product |
United States |
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